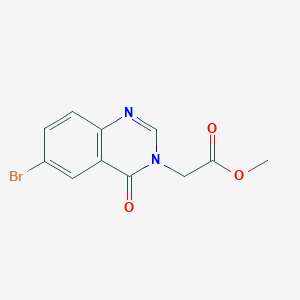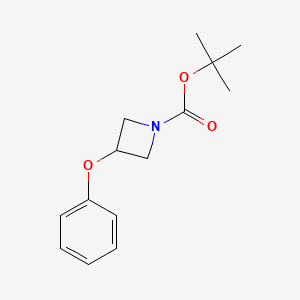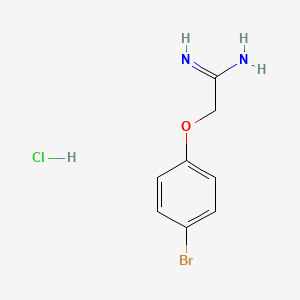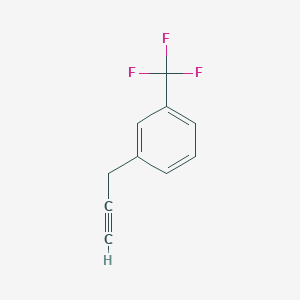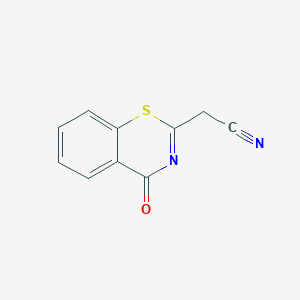![molecular formula C9H7Cl2N3 B3149565 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine CAS No. 673475-51-9](/img/structure/B3149565.png)
5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a heterocyclic compound that contains both pyrazole and pyrimidine rings, which makes it unique and versatile.
Applications De Recherche Scientifique
Synthesis and Characterization
Regioselectivity and Synthesis Techniques : Pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 5,7-dichloro-3-cyclopropyl-pyrazolo[1,5-a]pyrimidine, are synthesized through various regioselective methods. These compounds are of interest due to their broad spectrum of biological activities and photophysical properties. For instance, Moustafa et al. (2022) developed a regioselective synthesis for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, emphasizing the role of substitutions at specific positions to enhance biological activities (Moustafa et al., 2022).
Synthetic Approaches and Applications : Research by Arias-Gómez et al. (2021) focused on synthetic transformations of pyrazolo[1,5-a]pyrimidines and their use as an antitumor scaffold. These compounds have significant photophysical properties, useful in medicinal chemistry and material science (Arias-Gómez et al., 2021).
Chemoselectivity in Multicomponent Syntheses : Multicomponent cyclocondensations involving 5-aminopyrazoles, such as the derivatives of pyrazolo[1,5-a]pyrimidines, have been explored for their chemoselectivity. These reactions produce diverse heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, under different temperature regimes (Muravyova et al., 2009).
Biological and Medicinal Applications
Antimicrobial Activity : Novel pyrazolo[1,5-a]pyrimidines, related to 5,7-dichloro-3-cyclopropyl derivatives, have been synthesized and evaluated for their antimicrobial activity. For example, Abdallah and Elgemeie (2022) synthesized novel compounds based on 5-aminopyrazoles and evaluated their activity as RNA polymerase inhibitors, revealing significant antimicrobial potential (Abdallah & Elgemeie, 2022).
Antitumor and Anticancer Potential : Pyrazolo[1,5-a]pyrimidines are researched for their anticancer potential. Studies have investigated these compounds' inhibitory activity on enzymes and cancer cells, highlighting their role in developing new drug designs (Farag & Fahim, 2019).
Photophysical Properties and Fluorescent Applications : The correlation between the substitution patterns of pyrazolo[1,5-a]pyrimidines and their fluorescent spectroscopic properties have been explored. This research paves the way for developing new fluorescent probes and dyes based on these compounds (Wu et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it prevents the transition from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis within cells, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
5,7-dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-3-8(11)14-9(13-7)6(4-12-14)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYPBHNWRYUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=C(C=C(N3N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



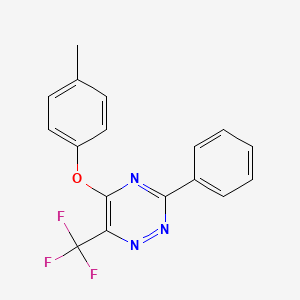
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
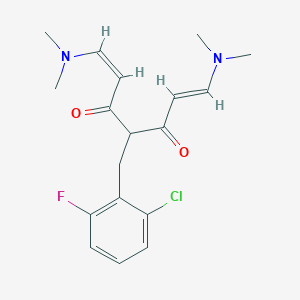
![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)

